molecular formula C14H13ClN2O B10968274 4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide

4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B10968274
M. Wt: 260.72 g/mol
InChI Key: ZAGJDCRKYLOVET-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a chlorine atom at the 4-position and a pyridin-4-yl ethyl group at the nitrogen atom. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-ethylpyridine.

    Reaction: The 4-chlorobenzoyl chloride is reacted with 4-ethylpyridine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridin-4-yl ethyl group can undergo oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The benzamide core can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are often employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 4-position of the benzamide ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridin-4-yl ethyl group.

    Coupling Reactions: Products include biaryl compounds formed through coupling with other aromatic rings.

Scientific Research Applications

4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    4-chloro-N-[1-(pyridin-3-yl)ethyl]benzamide: Similar structure but with the pyridine ring attached at the 3-position.

    4-chloro-N-[1-(pyridin-2-yl)ethyl]benzamide: Similar structure but with the pyridine ring attached at the 2-position.

    4-chloro-N-[1-(pyridin-4-yl)methyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.

These compounds share structural similarities but may exhibit different chemical reactivity and biological activities due to the variations in their molecular structures.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

4-chloro-N-(1-pyridin-4-ylethyl)benzamide

InChI

InChI=1S/C14H13ClN2O/c1-10(11-6-8-16-9-7-11)17-14(18)12-2-4-13(15)5-3-12/h2-10H,1H3,(H,17,18)

InChI Key

ZAGJDCRKYLOVET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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